(2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple methoxy groups and a prop-2-enamide backbone, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and scale up the synthesis. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-{[4-(3,4-DIMETHOXYPHENYL)OXAN-4-YL]METHYL}PROP-2-ENAMIDE is unique due to its specific structural arrangement and the presence of multiple methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-28-20-8-5-18(15-22(20)30-3)6-10-24(27)26-17-25(11-13-32-14-12-25)19-7-9-21(29-2)23(16-19)31-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,26,27)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMEXSUEGULKU-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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